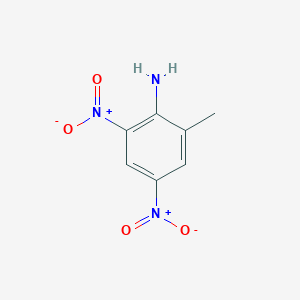
2-Aminopyrimidin-4-carbonsäure
Übersicht
Beschreibung
“2-Aminopyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C5H5N3O2 . It is a natural product found in Gracilaria edulis, Gracilaria salicornia, and other organisms .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives has been achieved by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst . Other methods for the synthesis of pyrimidines have been described in the literature .
Molecular Structure Analysis
The molecular structure of “2-Aminopyrimidine-4-carboxylic acid” has been characterized in several studies .
Chemical Reactions Analysis
2-Aminopyrimidine derivatives have been studied for their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The inhibitory actions of polysubstituted 2-aminopyrimidine derivatives have also been reported .
Wissenschaftliche Forschungsanwendungen
Antikrebs-Anwendungen
2-Aminopyrimidin-Derivate wurden umfassend auf ihre antiinflammatorischen Eigenschaften untersucht. Sie hemmen die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, nuclear factor κB, Leukotriene und einige Interleukine . Diese Hemmung ist entscheidend für die Entwicklung neuer Medikamente zur Behandlung chronischer Entzündungskrankheiten.
β-Glucuronidase-Hemmung
Die Hemmung der β-Glucuronidase ist ein vielversprechender Ansatz zur Behandlung verschiedener pathologischer Zustände, einschließlich Darmkrebs, Nierenerkrankungen und Harnwegsinfektionen. 2-Aminopyrimidin-Derivate wurden synthetisiert und auf ihr Potenzial als β-Glucuronidase-Hemmer untersucht, wobei einige Verbindungen eine signifikante Hemmwirkung zeigten . Diese Forschung ebnet den Weg für die Entwicklung neuer pharmazeutischer Produkte, die auf dieses Enzym abzielen.
Struktur-Wirkungs-Beziehungen (SAR)
Das Verständnis der SAR von Pyrimidin-Derivaten ist für das rationale Design neuer Medikamente unerlässlich. Eine detaillierte SAR-Analyse liefert Einblicke in die molekularen Merkmale, die zur biologischen Aktivität dieser Verbindungen beitragen. Dieses Wissen wird verwendet, um neue Pyrimidin-Analoga mit verbesserter Aktivität und reduzierter Toxizität zu synthetisieren .
Computerchemie
In-silico-Studien sind integraler Bestandteil der Vorhersage der Bindungsmodi und -wechselwirkungen von 2-Aminopyrimidin-Derivaten mit biologischen Zielstrukturen. Computermodelle helfen beim Verständnis der molekularen Grundlagen der Hemmwirkung dieser Verbindungen, was für die Optimierung ihrer pharmakologischen Eigenschaften entscheidend ist .
Wirkmechanismus
Target of Action
2-Aminopyrimidine-4-carboxylic acid, like other pyrimidines, is known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, have anti-inflammatory effects due to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that 2-Aminopyrimidine-4-carboxylic acid may interact with these targets, leading to changes in their expression and activities.
Biochemical Pathways
Given its anti-inflammatory effects, it is likely that it affects the pathways involving the inflammatory mediators mentioned above . These mediators play crucial roles in the inflammatory response, and their inhibition can lead to downstream effects such as reduced inflammation.
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in a refrigerator . This suggests that the compound’s bioavailability may be influenced by factors such as its formulation and the route of administration.
Result of Action
The result of the action of 2-Aminopyrimidine-4-carboxylic acid is likely to be a reduction in inflammation, given its anti-inflammatory effects . This is achieved through the inhibition of certain inflammatory mediators, leading to a decrease in the inflammatory response.
Action Environment
The action of 2-Aminopyrimidine-4-carboxylic acid may be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, as suggested by the recommendation to store the compound in a refrigerator . Additionally, the compound’s action may also be influenced by the specific biological environment in which it is administered, including the presence of other compounds and the pH of the environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-aminopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPFLBDQJVJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289480 | |
| Record name | 2-Aminopyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2164-65-0 | |
| Record name | 2164-65-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminopyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















